molecular formula C6H7ClN2S B1288900 4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride CAS No. 203792-25-0

4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride

Cat. No.: B1288900
CAS No.: 203792-25-0
M. Wt: 174.65 g/mol
InChI Key: DUNNSMPSOCGFDV-UHFFFAOYSA-N
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Description

4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H7ClN2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride typically involves the reaction of thiophene-2-carbonitrile with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions, which contribute to its biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is unique due to the presence of both an aminomethyl group and a nitrile group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

4-(aminomethyl)thiophene-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S.ClH/c7-2-5-1-6(3-8)9-4-5;/h1,4H,2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNNSMPSOCGFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619087
Record name 4-(Aminomethyl)thiophene-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203792-25-0
Record name 4-(Aminomethyl)thiophene-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203792-25-0
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